molecular formula C13H13FN4O B3723146 2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B3723146
M. Wt: 260.27 g/mol
InChI Key: JRSBWFAMZJSBRX-RQZCQDPDSA-N
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Description

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidinone core, which is a common structural motif in various biologically active molecules. The presence of a fluorophenyl group and a hydrazone linkage contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBWFAMZJSBRX-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the following steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 4-fluoroacetophenone and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the hydrazone intermediate.

  • Cyclization to Form the Pyrimidinone Core

      Starting Materials: The hydrazone intermediate and ethyl acetoacetate.

      Reaction Conditions: The mixture is heated under reflux in the presence of a catalytic amount of acetic acid, leading to the cyclization and formation of the pyrimidinone core.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under mild to moderate temperatures.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents under controlled temperatures.

      Products: Reduced forms of the compound, potentially altering its pharmacological properties.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Performed in polar solvents with or without catalysts.

      Products: Substituted derivatives with modified functional groups.

Scientific Research Applications

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one has been explored for various scientific research applications:

  • Medicinal Chemistry

      Anticancer Activity: Investigated for its potential to inhibit cancer cell proliferation.

      Antimicrobial Properties: Studied for its effectiveness against bacterial and fungal infections.

  • Biological Research

      Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes involved in disease pathways.

      Receptor Binding Studies: Used in research to understand its interaction with biological receptors.

  • Industrial Applications

      Pharmaceutical Intermediates: Utilized in the synthesis of more complex pharmaceutical compounds.

      Chemical Probes: Employed as a chemical probe to study biological systems.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves:

  • Molecular Targets

      Enzymes: Inhibition of key enzymes involved in metabolic pathways.

      Receptors: Binding to specific receptors, modulating their activity.

  • Pathways Involved

      Signal Transduction: Interference with cellular signaling pathways, leading to altered cell function.

      Gene Expression: Potential impact on gene expression, influencing cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

      Comparison: Similar structure with a chlorine atom instead of fluorine, potentially altering its biological activity.

  • 2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

      Comparison: Bromine substitution may affect its reactivity and pharmacological properties.

  • 2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

      Comparison: Methyl group substitution, which could influence its chemical stability and biological interactions.

Uniqueness

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes, thereby increasing its efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

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